2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
Description
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,7-10)4-8-5-11-12(3)6-8/h5-6H,4,7,10H2,1-3H3 |
InChI Key |
CIIXCFWJWUARPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CN(N=C1)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically proceeds through a multi-step process:
Formation of the Pyrazole Ring: The pyrazole core is generally constructed by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as acetylacetone. This reaction can be carried out under acidic or basic conditions to yield the pyrazole nucleus with the desired substitution pattern.
Methylation at the Nitrogen-1 Position: The pyrazole nitrogen is methylated using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to afford the 1-methyl substitution.
Introduction of the 2,2-Dimethyl-3-aminopropyl Side Chain: The key functionalization involves the attachment of the branched propane amine side chain at the 4-position of the pyrazole ring. This is commonly achieved through nucleophilic substitution reactions where a suitable leaving group on the pyrazole ring is displaced by a 2,2-dimethyl-3-aminopropyl nucleophile. Alternatively, palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination can be employed to install the amine substituent efficiently.
Industrial Production Methods
Industrial synthesis emphasizes optimization of reaction parameters to maximize yield and purity:
Reaction Conditions: Temperature, pressure, and catalyst choice are finely tuned. For example, copper(I) bromide with cesium carbonate in dimethyl sulfoxide at approximately 35°C for 48 hours under inert atmosphere has been reported effective for similar amines.
Purification Techniques: Post-reaction mixtures are purified using recrystallization, column chromatography (e.g., ethyl acetate/hexane gradients), and acid-base extraction to remove impurities.
Yield and Purity: Typical isolated yields range between 17% and 20%, with purity levels exceeding 95% as confirmed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Pyrazole ring formation | Hydrazine + acetylacetone, acidic/basic | Pyrazole core | Established method |
| N1-Methylation | Methyl iodide or dimethyl sulfate | 1-methyl-pyrazole | Controlled methylation |
| Side chain introduction | Buchwald-Hartwig amination or nucleophilic substitution | 2,2-dimethyl-3-aminopropyl substitution | Pd or Cu catalysts used |
| Purification | Column chromatography, recrystallization | Pure product (>95%) | Verified by HPLC and LC-MS |
Analytical Characterization
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra display characteristic pyrazole ring proton signals between δ 7.5–8.0 ppm, with tertiary amine protons appearing around δ 1.5–2.0 ppm.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks consistent with the formula C9H16N3, with expected [M+H]^+ at m/z ~194.18.
Thermal Analysis: Differential Scanning Calorimetry (DSC) shows melting points in the range of 104–107°C for related analogs, indicating thermal stability.
The compound's tertiary amine and pyrazole functionalities allow it to participate in various chemical transformations:
Oxidation: Using oxidants such as potassium permanganate or chromium trioxide can yield oxidized derivatives like ketones or oxides.
Reduction: Agents like lithium aluminum hydride or sodium borohydride reduce the compound to corresponding amines or alcohols.
Substitution: Alkyl halides or acyl chlorides facilitate further functionalization via substitution reactions.
The pyrazole ring's nitrogen atoms can engage in hydrogen bonding and coordinate with metal catalysts, influencing reaction pathways.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Steric Effects | Solubility Characteristics |
|---|---|---|---|---|
| This compound | C9H16N3 | ~166.22 | High steric hindrance due to dimethyl groups | Lower solubility in polar solvents compared to linear analogs |
| Linear 3-aminopropyl pyrazole derivative | CxHyNz | Variable | Less steric hindrance | Higher solubility |
The branching at the 2-position increases steric bulk, which affects reactivity and solubility, often reducing polarity and aqueous solubility compared to linear counterparts.
The compound is a valuable building block in heterocyclic chemistry and medicinal chemistry research.
It has demonstrated potential biological activities including enzyme inhibition and receptor modulation due to its pyrazole moiety.
Synthetic methodologies are well-established, with industrial processes focusing on catalytic amination and purification to achieve high purity.
Analytical techniques such as NMR, HRMS, and HPLC are critical for confirming structure and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Notes:
- The molecular weight of the target compound is inferred from , which lists a related structure (C₈H₁₅N₃) at 175.15 g/mol. This discrepancy may arise from differences in substituent positions or data reporting.
- Branching (e.g., dimethyl groups) increases steric hindrance, reducing solubility in polar solvents compared to linear analogs.
Biological Activity
2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.
The synthesis of this compound typically involves the formation of the pyrazole ring through reactions involving hydrazine and 1,3-dicarbonyl compounds. Subsequent functionalization introduces the 2,2-dimethyl-3-aminopropyl group via nucleophilic substitution reactions. The molecular formula is , with a molecular weight of approximately 166.22 g/mol.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The pyrazole ring can form hydrogen bonds and engage in hydrophobic interactions with active sites, leading to modulation of various biological pathways. Specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Binding : It can act as an agonist or antagonist at various receptors, affecting signaling cascades within cells.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF7 (breast cancer). For instance, compounds structurally related to this pyrazole have shown reduced viability in A549 cells when treated with concentrations around 100 µM over 24 hours .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | TBD | Potential for further development |
| Analog Compound X | A549 | 66 | Significant cytotoxicity observed |
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Pyrazole derivatives have been evaluated for their activity against multidrug-resistant strains of bacteria. Preliminary results indicate that certain analogs exhibit selective inhibition against resistant strains like Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways may contribute to its effectiveness .
Case Studies
In a comparative study examining various pyrazole derivatives, researchers found that modifications at the 4-position significantly affected biological activity. For example, substitution with electron-withdrawing groups enhanced anticancer efficacy while maintaining low toxicity to non-cancerous cells .
Q & A
Q. What are the most reliable synthetic routes for 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine?
- Methodological Answer : A Buchwald-Hartwig amination or palladium-catalyzed cross-coupling can be employed, leveraging protocols from structurally analogous pyrazole derivatives. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours under inert conditions have been effective for similar amines . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradient) yields the compound in ~17–20% yield. Key steps include acid-base extraction for impurity removal and spectroscopic validation (¹H/¹³C NMR, HRMS) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Commercial batches report ≥95% purity via LC-MS .
- Structural Confirmation :
- ¹H NMR : Look for characteristic pyrazole proton signals at δ 7.5–8.0 ppm and tertiary amine protons at δ 1.5–2.0 ppm .
- HRMS : Expected [M+H]+ ion at m/z 194.18 (C₉H₁₆N₃) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to confirm melting points (e.g., 104–107°C for related analogs) .
Q. What analytical techniques are critical for quantifying this amine in complex matrices?
- Methodological Answer :
- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for selective quantification in biological samples.
- Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) as internal standards to correct for matrix effects .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or pharmacological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using PyMOL or AutoDock Vina to assess binding affinity. Validate with in vitro assays .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Bioassay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability via NMR and LC-MS .
- Metabolite Profiling : Use hepatocyte incubation + UPLC-QTOF to identify active/inactive metabolites that may explain divergent results .
- Structural Analog Comparison : Benchmark against analogs like 3-(1-methyl-1H-pyrazol-3-yl)benzenamine to isolate substituent effects .
Q. How to design experiments evaluating structure-activity relationships (SAR) for this amine?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified pyrazole (e.g., 3,5-dimethyl) or amine groups (e.g., cyclopropylamine) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors. Validate with IC₅₀ measurements in dose-response assays .
Q. What are best practices for handling air/moisture sensitivity during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
